molecular formula C29H36N2O5 B13085633 2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate

2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate

Cat. No.: B13085633
M. Wt: 492.6 g/mol
InChI Key: SAHYNFDHXJHWBI-UHFFFAOYSA-N
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Description

This compound is a spirocyclic diaza derivative featuring dual ester functionalities: a fluorenylmethyl (Fmoc) group at position 2 and a tert-butyl (Boc) group at position 6. The hydroxymethyl (-CH2OH) substituent at position 3 provides a reactive site for further functionalization. Such spirocyclic structures are widely employed in medicinal chemistry and peptide synthesis due to their conformational rigidity and compatibility with orthogonal protecting group strategies .

Properties

IUPAC Name

8-O-tert-butyl 2-O-(9H-fluoren-9-ylmethyl) 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O5/c1-28(2,3)36-26(33)30-14-12-29(13-15-30)16-20(17-32)31(19-29)27(34)35-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-11,20,25,32H,12-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHYNFDHXJHWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate typically involves multiple steps. One common method includes the use of tert-butyl isocyanide and tert-butyl acetate as starting materials. The reaction is carried out in the presence of perchloric acid (HClO4) and benzyl carbonochloridate (CbzCl) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving purification steps such as flash chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The spirocyclic framework allows for substitution reactions, particularly at the fluorenyl and tert-butyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce primary alcohols .

Scientific Research Applications

2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or ligand in studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a comparative analysis of structurally related diazaspiro compounds:

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight Key Applications
2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate Not provided C29H34N2O6 Fmoc (position 2), Boc (position 8), -CH2OH (position 3) ~506.59 (estimated) Drug discovery, peptide intermediates
2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate 1445951-71-2 C22H32N2O5 Benzyl (position 2), Boc (position 8), -CH2OH (position 3) 404.49 Discontinued (stability issues suspected)
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid 849928-23-0 C29H34N2O6 Fmoc (position 2), Boc (position 8), -COOH (position 3) 506.59 Solid-phase synthesis, polymer chemistry
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C13H24N2O2 Boc (position 2) 240.34 Building block for heterocyclic chemistry

Key Differences and Implications

Substituent Effects on Reactivity :

  • The hydroxymethyl group in the target compound enables derivatization (e.g., oxidation to carboxylic acid or conjugation), unlike the carboxylic acid variant (CAS 849928-23-0), which is pre-functionalized for direct coupling .
  • Replacement of Fmoc with benzyl (CAS 1445951-71-2) reduces steric bulk but may compromise UV-traceability in solid-phase synthesis .

Stability and Commercial Viability :

  • The benzyl analog (CAS 1445951-71-2) is discontinued, likely due to instability under acidic or catalytic hydrogenation conditions, whereas the Fmoc/Boc combination offers better orthogonality .
  • The tert-butyl-only derivative (CAS 336191-17-4) lacks functional groups for further modification, limiting its utility to precursor roles .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves sequential protection of the diazaspiro core, as seen in (Fmoc introduction via palladium-catalyzed coupling) and (Boc esterification) .

Research Findings

  • Similarity Analysis : Computational similarity scoring () indicates a 0.78 structural match between the target compound and CAS 849928-23-0, primarily due to shared Fmoc/Boc motifs .

Biological Activity

The compound 2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is a complex organic molecule with notable biological activity. Its structure includes a spirocyclic framework that has been associated with various pharmacological properties, particularly in the realm of enzyme inhibition and potential therapeutic applications.

  • Molecular Formula : C₃₁H₃₈N₂O₆
  • Molecular Weight : 534.6 g/mol
  • CAS Number : 1822454-16-9

Biological Activity Overview

Research indicates that compounds with similar structural motifs to 2-diazaspiro[4.5]decane derivatives exhibit significant biological activities, particularly as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation.

The mechanism by which these compounds exert their effects typically involves:

  • Inhibition of sEH : This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory properties. Inhibition leads to increased levels of EETs, thereby promoting vasodilation and potentially lowering blood pressure .

Case Study 1: Hypertension Treatment

A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of diazaspiro[4.5]decane significantly reduced blood pressure in spontaneously hypertensive rats when administered orally at doses of 30 mg/kg. The results indicated that these compounds could serve as potential antihypertensive agents by enhancing EET levels through sEH inhibition .

CompoundDose (mg/kg)Effect on Blood Pressure
Compound A30Significant reduction
Compound B30Moderate reduction

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the binding affinity of various diazaspiro derivatives to sEH using molecular docking studies. The results showed that structural modifications significantly affected the binding interactions, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
Compound A1822454-16-9534.6 g/molsEH inhibitor, antihypertensive
Compound B24035338~500 g/molAnti-inflammatory
Compound C2137875-12-6~400 g/molAntioxidant properties

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